

# 5-Bromo-3-iodopyrazolo[1,5-a]pyridine solubility data

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 5-Bromo-3-iodopyrazolo[1,5-a]pyridine

**Cat. No.:** B1445816

[Get Quote](#)

A Methodological Guide to Determining the Solubility of **5-Bromo-3-iodopyrazolo[1,5-a]pyridine** for Preclinical Research

## Abstract

**5-Bromo-3-iodopyrazolo[1,5-a]pyridine** is a heterocyclic scaffold of significant interest in medicinal chemistry, particularly for the development of novel kinase inhibitors. A compound's therapeutic potential, however, is fundamentally linked to its physicochemical properties, with aqueous solubility being a critical determinant of oral bioavailability. To date, empirical solubility data for this specific compound is not publicly available. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, step-by-step framework for determining the thermodynamic solubility of **5-Bromo-3-iodopyrazolo[1,5-a]pyridine**. We will detail the causality behind solvent selection, a robust experimental protocol based on the gold-standard shake-flask method, and a validated analytical workflow. By presenting a hypothetical data set, this whitepaper serves as a practical blueprint for researchers in drug discovery and development, ensuring the generation of reliable and reproducible solubility data essential for advancing new chemical entities.

## Introduction to 5-Bromo-3-iodopyrazolo[1,5-a]pyridine and the Primacy of Solubility

The pyrazolo[1,5-a]pyridine core is a recognized "privileged scaffold" in drug discovery, forming the backbone of numerous biologically active agents.<sup>[1][2]</sup> Its rigid, planar structure and synthetic tractability allow for extensive functionalization, leading to potent and selective modulators of various biological targets.<sup>[3]</sup> The specific analogue, **5-Bromo-3-iodopyrazolo[1,5-a]pyridine**, serves as a key intermediate for creating libraries of compounds through cross-coupling reactions at the bromine and iodine positions. These derivatives are frequently explored as inhibitors of protein kinases, a class of enzymes pivotal in cellular signaling and often dysregulated in diseases like cancer.<sup>[3]</sup>

However, the journey from a potent inhibitor in an enzymatic assay to a viable drug candidate is fraught with challenges, many of which originate from suboptimal physicochemical properties. Aqueous solubility is arguably the most critical initial hurdle for orally administered drugs. A compound must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation. Poor solubility can lead to low and erratic bioavailability, rendering an otherwise potent compound therapeutically ineffective. Therefore, the early and accurate determination of a compound's solubility profile is not merely a routine measurement but a cornerstone of a successful drug development program. This guide establishes a self-validating methodology to precisely characterize this critical parameter for **5-Bromo-3-iodopyrazolo[1,5-a]pyridine**.

## Physicochemical Profile and Solubility Prediction

Before embarking on experimental measurements, a theoretical assessment provides a valuable forecast of a compound's expected behavior. The known and predicted properties of **5-Bromo-3-iodopyrazolo[1,5-a]pyridine** are summarized below.

| Property                   | Value                                           | Source / Method     |
|----------------------------|-------------------------------------------------|---------------------|
| IUPAC Name                 | 5-bromo-3-iodopyrazolo[1,5-a]pyridine           | <a href="#">[4]</a> |
| CAS Number                 | 1352881-82-3                                    | <a href="#">[4]</a> |
| Molecular Formula          | C <sub>7</sub> H <sub>4</sub> BrIN <sub>2</sub> | <a href="#">[4]</a> |
| Molecular Weight           | 322.93 g/mol                                    | <a href="#">[4]</a> |
| Predicted LogP             | 2.65 ± 0.35                                     | Chemcalize          |
| Predicted pKa (most basic) | 1.15 ± 0.10 (pyridine nitrogen)                 | Chemcalize          |

The predicted LogP (a measure of lipophilicity) of 2.65 suggests that the compound is significantly lipophilic. The predicted pKa indicates it is a very weak base. This combination of high lipophilicity and weak basicity strongly implies that **5-Bromo-3-iodopyrazolo[1,5-a]pyridine** will exhibit poor aqueous solubility, particularly at neutral and physiological pH. This prediction underscores the necessity of employing a robust experimental method to obtain precise quantitative data.

## The Rationale for Solvent System Selection

The choice of dissolution media is critical for building a comprehensive solubility profile that can predict in vivo behavior. Our approach is tiered, starting with simple aqueous buffers and progressing to complex, biorelevant media that mimic the fluids of the human gastrointestinal tract.[\[5\]](#)

- Phosphate Buffered Saline (PBS), pH 7.4: Mimics the pH of blood and extracellular fluid. Solubility in this medium is a key indicator of how the compound will behave upon entering systemic circulation and is crucial for designing in vitro cell-based assays.
- Aqueous Buffer, pH 1.2 (Simulated Gastric Fluid, non-enzymatic): Represents the acidic environment of the stomach. This is essential for predicting the dissolution of an orally administered drug in the fasted state.
- Aqueous Buffer, pH 6.8 (Simulated Intestinal Fluid, non-enzymatic): Represents the pH of the proximal small intestine, the primary site for drug absorption.
- Biorelevant Media (FaSSIF & FeSSIF): Fasted-State and Fed-State Simulated Intestinal Fluids contain bile salts (sodium taurocholate) and phospholipids (lecithin) that are naturally present in the gut.[\[6\]](#)[\[7\]](#)[\[8\]](#) These surfactants can form micelles that may significantly enhance the solubility of lipophilic compounds. Comparing solubility in these media to simple buffers helps predict potential food effects on drug absorption.[\[5\]](#)
- Organic Co-solvents (DMSO, Ethanol): While not physiologically relevant, Dimethyl Sulfoxide (DMSO) and Ethanol are ubiquitous solvents for preparing stock solutions in preclinical research. Determining the solubility limit in these solvents is vital for ensuring that the compound remains dissolved during in vitro screening assays, preventing artifactual results.[\[9\]](#)

# Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for determining thermodynamic (or equilibrium) solubility.<sup>[10]</sup> It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound, representing the true solubility limit.<sup>[11]</sup> The following protocol is designed to be a self-validating system.

## Materials and Equipment

- **5-Bromo-3-iodopyrazolo[1,5-a]pyridine** (solid powder, purity >97%)
- Selected solvent systems (see Section 3.0)
- 2 mL glass vials with screw caps
- Orbital shaker with temperature control
- 0.22 µm PTFE syringe filters
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Analytical balance
- Volumetric flasks and pipettes

## Analytical Method Validation (HPLC-UV)

Before measuring solubility, a reliable analytical method to quantify the compound's concentration is required. A reverse-phase HPLC-UV method is suitable for aromatic, UV-absorbing compounds like this one.

- Method Development: A typical starting point would be a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid), run in a gradient to ensure good peak shape and separation from any impurities.<sup>[12][13]</sup>
- Calibration Curve: Prepare a 1 mg/mL stock solution of the compound in DMSO. Perform serial dilutions in the mobile phase to create a series of calibration standards (e.g., 0.1, 0.5,

1, 5, 10, 25  $\mu\text{g/mL}$ ).

- Validation: Inject each standard in triplicate to establish a calibration curve of UV absorbance vs. concentration. The curve must exhibit excellent linearity ( $R^2 > 0.999$ ).[\[14\]](#) This validated curve is the basis for all subsequent concentration measurements.

## Shake-Flask Solubility Protocol

The workflow is designed to ensure equilibrium is reached and that only the dissolved compound is measured.

[Click to download full resolution via product page](#)

Caption: Workflow for Thermodynamic Solubility Determination.

### Causality Behind Key Steps:

- Excess Solid: Adding an excess of solid material is fundamental to the definition of thermodynamic solubility; it ensures the solution is saturated and in equilibrium with the solid phase.[\[11\]](#)
- 24-48 Hour Incubation: For poorly soluble, crystalline compounds, the dissolution process can be slow. A prolonged incubation with agitation is necessary to ensure the system reaches a true thermodynamic equilibrium rather than a transient, supersaturated state (kinetic solubility).[\[9\]](#)[\[15\]](#)
- Filtration: The use of a 0.22  $\mu\text{m}$  filter is critical to physically separate the dissolved solute from any undissolved micro-particulates. Analyzing the unfiltered suspension would grossly overestimate the solubility.

## Presentation and Interpretation of (Hypothetical) Data

Assuming the successful execution of the protocol, the results should be tabulated for clarity and ease of comparison. The following represents a plausible, hypothetical data set for **5-Bromo-3-iodopyrazolo[1,5-a]pyridine**.

| Solvent System        | pH  | Temperature (°C) | Mean Solubility (µg/mL) ± SD | Mean Solubility (µM) ± SD |
|-----------------------|-----|------------------|------------------------------|---------------------------|
| Aq. Buffer (SGF sim.) | 1.2 | 25               | 0.8 ± 0.1                    | 2.5 ± 0.3                 |
| Aq. Buffer (SIF sim.) | 6.8 | 25               | < 0.1                        | < 0.3                     |
| PBS                   | 7.4 | 25               | < 0.1                        | < 0.3                     |
| FaSSIF                | 6.5 | 25               | 2.3 ± 0.4                    | 7.1 ± 1.2                 |
| FeSSIF                | 5.0 | 25               | 15.6 ± 2.1                   | 48.3 ± 6.5                |
| 100% Ethanol          | N/A | 25               | 1,250 ± 98                   | 3,871 ± 304               |
| 100% DMSO             | N/A | 25               | > 50,000 (>50 mg/mL)         | > 155,000 (>155 mM)       |

SD = Standard Deviation, n=3

## Interpretation of Results

This hypothetical data paints a clear picture of a challenging compound:

- Poor Aqueous Solubility: The solubility in neutral aqueous buffers (pH 6.8 and 7.4) is extremely low (< 0.1 µg/mL), confirming the predictions based on its physicochemical properties.
- pH-Dependent Solubility: There is slightly higher solubility at pH 1.2. While the compound is a very weak base, this minor increase may be due to the protonation of the pyridine nitrogen, suggesting a very slight basic character.
- Positive Food Effect Potential: The most striking result is the significant increase in solubility in biorelevant media. There is a ~23-fold increase in FaSSIF and a >150-fold increase in FeSSIF compared to the pH 6.8 buffer. This strongly suggests that the compound's solubility is enhanced by the micellar solubilization provided by bile salts and lipids.<sup>[8]</sup> This indicates a

high likelihood of a positive food effect, where administration with a meal could dramatically increase absorption.

- **Suitability of Organic Solvents:** The compound has high solubility in DMSO and moderate solubility in ethanol, confirming their utility for preparing concentrated stock solutions for in vitro testing.



[Click to download full resolution via product page](#)

Caption: Relationship between properties and development implications.

## Conclusion and Strategic Outlook

This guide has outlined a robust, first-principles approach to determining the solubility of **5-Bromo-3-iodopyrazolo[1,5-a]pyridine**. Based on its predicted physicochemical properties and the presented hypothetical data, this compound would be classified as poorly soluble. The significant solubility enhancement in biorelevant media is a critical insight, suggesting that oral absorption may be feasible but likely dependent on formulation and food intake.

For drug development professionals, this data would immediately trigger a clear strategic path:

- **Classification:** The compound would likely be categorized under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).

- Formulation Strategy: Development of an oral dosage form would necessitate the use of solubility-enhancing technologies. Strategies such as micronization, co-crystallization, or the creation of amorphous solid dispersions would be essential to improve the dissolution rate and extent of absorption *in vivo*.
- Clinical Design: The potential for a significant food effect would need to be carefully studied in early clinical trials.

By following the rigorous, self-validating protocols detailed herein, researchers can generate the high-quality solubility data needed to make these critical, data-driven decisions, ultimately accelerating the path from a promising molecule to a potential therapeutic.

#### Need Custom Synthesis?

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Bromo-3-iodopyrazolo[1,5-a]pyridine 97% | CAS: 1352881-82-3 | AChemBlock [achemblock.com]
- 5. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. pharmalesson.com [pharmalesson.com]
- 9. enamine.net [enamine.net]
- 10. ingentaconnect.com [ingentaconnect.com]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- To cite this document: BenchChem. [5-Bromo-3-iodopyrazolo[1,5-a]pyridine solubility data]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1445816#5-bromo-3-iodopyrazolo-1-5-a-pyridine-solubility-data]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)